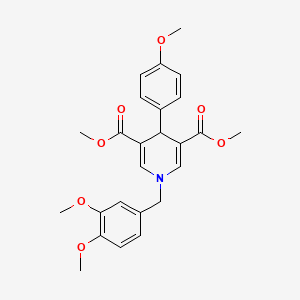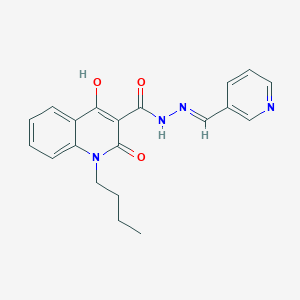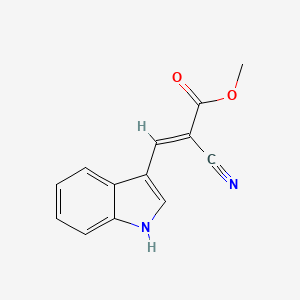![molecular formula C23H27F2N2O4+ B11206223 3-[4-(difluoromethoxy)phenyl]-1-(2,5-dimethoxyphenyl)-3-hydroxy-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11206223.png)
3-[4-(difluoromethoxy)phenyl]-1-(2,5-dimethoxyphenyl)-3-hydroxy-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L121347 , is a fascinating member of the imidazoazepine family. Its chemical formula is C22H25BrF2N2O3 , and it has a molecular weight of approximately 483.4 g/mol . The compound features a complex fused-ring system, combining an imidazo[1,2-a]azepine core with various functional groups.
Preparation Methods
Synthetic Routes:: The synthesis of 3-[4-(difluoromethoxy)phenyl]-1-(2,5-dimethoxyphenyl)-3-hydroxy-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium involves several steps. While I don’t have specific synthetic details for this compound, similar imidazoazepines are often prepared through multistep reactions, including cyclization, alkylation, and functional group transformations .
Industrial Production:: Unfortunately, information on large-scale industrial production methods for this compound is scarce. It’s primarily available for early discovery researchers as part of a collection of rare and unique chemicals .
Chemical Reactions Analysis
Reactivity:: The compound likely undergoes various chemical reactions due to its functional groups. These reactions may include:
Oxidation: Oxidative processes can modify the phenolic and methoxy groups.
Reduction: Reduction reactions may affect the imidazoazepine ring.
Substitution: Substituents on the phenyl rings can participate in substitution reactions.
Common Reagents and Conditions:: Specific reagents and conditions depend on the desired transformations. For example:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) may be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Various halogenating agents (e.g., bromine, chlorine) can introduce halogen atoms.
Major Products:: The major products formed during these reactions would involve modifications of the phenyl and imidazoazepine moieties. Detailed studies would be needed to identify specific products.
Scientific Research Applications
Chemistry:: Researchers explore the compound’s reactivity, stability, and potential applications in organic synthesis. Its unique structure may inspire new synthetic methodologies.
Biology and Medicine::Biological Activity: Investigating its interactions with biological targets (e.g., receptors, enzymes).
Drug Development: Assessing its potential as a lead compound for drug development.
Pharmacology: Studying its effects on cellular pathways.
Industry:: While not widely used industrially, its rarity makes it intriguing for specialized applications.
Mechanism of Action
The compound’s mechanism of action likely involves binding to specific receptors or enzymes. Further studies are necessary to elucidate its precise targets and pathways.
Comparison with Similar Compounds
Uniqueness:: 3-[4-(difluoromethoxy)phenyl]-1-(2,5-dimethoxyphenyl)-3-hydroxy-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium stands out due to its intricate fused-ring system, incorporating fluorine, methoxy, and hydroxy groups.
Similar Compounds:: While I don’t have an exhaustive list, other imidazoazepines with diverse substituents exist. Researchers often compare these compounds to understand structure-activity relationships.
Properties
Molecular Formula |
C23H27F2N2O4+ |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
3-[4-(difluoromethoxy)phenyl]-1-(2,5-dimethoxyphenyl)-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol |
InChI |
InChI=1S/C23H27F2N2O4/c1-29-18-11-12-20(30-2)19(14-18)26-15-23(28,27-13-5-3-4-6-21(26)27)16-7-9-17(10-8-16)31-22(24)25/h7-12,14,22,28H,3-6,13,15H2,1-2H3/q+1 |
InChI Key |
SIANYSSKNPKONY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2CC([N+]3=C2CCCCC3)(C4=CC=C(C=C4)OC(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-(3,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)-3-hydroxy-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11206184.png)
![5-{[(3-Acetylphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B11206204.png)
![Ethyl 4-[[6-[[(3,4-Dimethylphenyl)methylamino]sulfonyl]-1,4-dihydro-4-oxo-3-quinolinyl]carbonyl]-1-piperazinecarboxylate](/img/structure/B11206208.png)
![N-(4-acetylphenyl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B11206210.png)
![4-[4-(4-methoxyphenyl)piperazin-1-yl]-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11206215.png)
![4-{(2E)-2-[4-(difluoromethoxy)benzylidene]hydrazinyl}-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11206228.png)
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B11206232.png)

![9-Methyl-7-pyridin-2-yl-5,6-dihydropyrazolo[3,4-h]quinazolin-2-amine](/img/structure/B11206239.png)
